D-2-Aminobutyric acid D-2-Aminobutyric acid , also known as D-2-aminobutyrate, belongs to the class of organic compounds known as d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. Thus, is considered to be a fatty acid lipid molecule. is soluble (in water) and a moderately acidic compound (based on its pKa). has been primarily detected in saliva, feces, urine, and blood. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in a number of food items such as common pea, pulses, green bean, and nuts. This makes a potential biomarker for the consumption of these food products.
D-alpha-aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration. It is an alpha-aminobutyric acid and a D-alpha-amino acid. It is an enantiomer of a L-alpha-aminobutyric acid.
Brand Name: Vulcanchem
CAS No.: 2623-91-8
VCID: VC21537032
InChI: InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
SMILES: CCC(C(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

D-2-Aminobutyric acid

CAS No.: 2623-91-8

Cat. No.: VC21537032

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

D-2-Aminobutyric acid - 2623-91-8

CAS No. 2623-91-8
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (2R)-2-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Standard InChI Key QWCKQJZIFLGMSD-GSVOUGTGSA-N
Isomeric SMILES CC[C@H](C(=O)[O-])[NH3+]
SMILES CCC(C(=O)O)N
Canonical SMILES CCC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Molecular Identity

D-2-Aminobutyric acid is characterized by specific chemical identifiers that distinguish it from related compounds:

ParameterValue
IUPAC Name(2R)-2-aminobutanoic acid
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
CAS Registry Number2623-91-8
InChI KeyQWCKQJZIFLGMSD-GSVOUGTGSA-N
SMILES NotationCCC@@HC(O)=O

The chemical structure features a carboxylic acid group and an amino group attached to the alpha carbon, with the amino group in the D-configuration. This stereochemical arrangement is crucial for its biological recognition and activity .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature:

  • (R)-2-aminobutanoic acid

  • R-Aminobutyric acid

  • D-2-Abu

  • D-Butyrine

  • D-Ethylglycine

  • H-D-ABU-OH

These alternative names reflect different nomenclature systems and abbreviations used across various scientific disciplines.

Physical Properties and Chemical Characteristics

D-2-Aminobutyric acid possesses distinctive physical and chemical properties that influence its behavior in various experimental and biological contexts.

Physical State and Appearance

At room temperature, D-2-Aminobutyric acid exists as a white crystalline powder. Its appearance is consistent with many amino acids, presenting as a solid with well-defined crystalline structure .

Thermodynamic Properties

The compound exhibits notable thermal stability with specific thermodynamic parameters:

PropertyValue
Melting Point>300°C (with decomposition)
Boiling Point215.2±23.0°C (predicted)
Density1.2300 g/cm³ (estimated)
Refractive Index1.4650 (estimated)

These properties indicate that D-2-Aminobutyric acid has relatively high thermal stability, which is characteristic of amino acids with significant intermolecular hydrogen bonding .

Optical Properties

As a chiral compound, D-2-Aminobutyric acid exhibits optical activity:

Optical PropertyValue
Specific Rotation-21.2° (c=2, 6N HCl)
Alternative Measurement-20.2° to -22.2° (20°C, 589 nm) c=2, 6N HCl
Optical Activity[α]20/D -21° to -19° (c=4 in H₂O)

The negative specific rotation distinguishes it from its L-enantiomer and the racemic mixture (DL-form), which shows [α]D20 0.0±0.1° due to equal quantities of D and L forms .

Solubility and Chemical Reactivity

D-2-Aminobutyric acid demonstrates differential solubility in various solvents:

SolventSolubility
WaterSoluble
EthanolPractically insoluble
AcetonePractically insoluble

This solubility profile is consistent with its zwitterionic character in aqueous solutions. The compound has an estimated pKa of 2.34±0.10, reflecting the acidity of its carboxylic acid group .

Biochemical Functions

Metabolic Pathways

D-2-Aminobutyric acid plays a significant role in multiple biochemical pathways. Research has shown that it is generated through an amino group transfer reaction to 2-oxobutyric acid, which is a byproduct of cysteine biosynthesis from cystathionine. This metabolic connection links D-2-Aminobutyric acid to sulfur amino acid metabolism and the transsulfuration pathway .

Relationship to Glutathione Homeostasis

One of the most significant biochemical roles of 2-Aminobutyric acid appears to be its involvement in glutathione homeostasis. Studies have demonstrated that circulating 2-Aminobutyric acid levels reflect hemodynamic changes and may serve as indicators of oxidative stress responses. Since cysteine is a rate-limiting substrate for glutathione synthesis, the production of 2-Aminobutyric acid may reflect compensatory mechanisms against oxidative stress .

The compound has been found to increase intracellular glutathione levels by activating AMP-activated protein kinase (AMPK), suggesting a protective role against oxidative damage. This function positions D-2-Aminobutyric acid as a potential therapeutic agent in conditions characterized by oxidative stress, such as certain cardiovascular disorders .

Research Findings and Applications

Cardioprotective Effects

Recent research has revealed promising applications for 2-Aminobutyric acid in cardiovascular health. A study published in Nature demonstrated that oral administration of 2-Aminobutyric acid efficiently raises both circulating and myocardial glutathione levels and protects against doxorubicin-induced cardiomyopathy in mice. These findings suggest potential therapeutic applications in preventing or mitigating chemotherapy-induced cardiotoxicity .

Research Applications

In laboratory settings, D-2-Aminobutyric acid serves various research purposes:

ApplicationDescription
Amino Acid ResearchUsed as a reference compound in studies of amino acid metabolism
Stereochemistry StudiesEmployed in investigations of stereochemical influences on biological activity
Peptide SynthesisUtilized in solution phase peptide synthesis
Enantiomeric SourceServes as a source material for studying D-amino acid characteristics

These diverse applications highlight the compound's utility in both basic research and potential therapeutic development .

Methods of Synthesis and Production

D-2-Aminobutyric acid can be produced through several synthetic routes. Commercial preparations typically involve the resolution of racemic 2-Aminobutyric acid to separate the D-isomer from the L-isomer. The racemic mixture is often synthesized through the amination of 2-ketobutyric acid followed by stereoselective crystallization or enzymatic resolution .

Stereoselective enzymatic methods have gained prominence for their ability to produce optically pure D-2-Aminobutyric acid. These approaches often utilize D-amino acid oxidases or stereoselective aminotransferases to achieve the desired stereochemical outcome with high optical purity .

Comparison with Related Compounds

D-2-Aminobutyric Acid vs. L-2-Aminobutyric Acid

While sharing the same chemical formula and functional groups, D-2-Aminobutyric acid differs from its L-counterpart in stereochemical configuration around the alpha carbon. This stereochemical difference results in opposite optical rotation values and potentially different biological activities. The L-form is more commonly found in natural systems, whereas the D-form often demonstrates distinct pharmacological properties .

Distinction from Gamma-Aminobutyric Acid (GABA)

It is crucial to distinguish D-2-Aminobutyric acid from gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter. While both are four-carbon amino acids, they differ fundamentally in the position of the amino group. In D-2-Aminobutyric acid, the amino group is attached to the alpha carbon (C2), whereas in GABA, it is attached to the gamma carbon (C4). This structural difference results in significantly different biological activities and roles .

The following table summarizes key differences between these related compounds:

FeatureD-2-Aminobutyric AcidL-2-Aminobutyric AcidGamma-Aminobutyric Acid (GABA)
ConfigurationD (R)L (S)Not applicable (no chiral center)
Optical RotationNegative [-21.2°]PositiveNot optically active
Natural AbundanceLess commonMore commonAbundant in brain tissue
Primary FunctionMetabolic intermediate, possible protective agentMetabolic intermediateMajor inhibitory neurotransmitter
Position of Amino GroupAlpha (C2)Alpha (C2)Gamma (C4)

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